1-Tetradecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt

説明

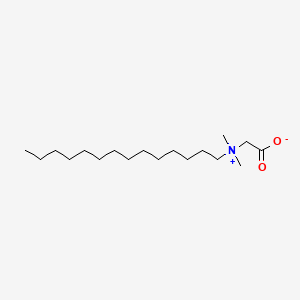

1-Tetradecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt is a useful research compound. Its molecular formula is C18H37NO2 and its molecular weight is 299.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Cleansing; Foam boosting; Hair conditioning; Skin conditioning; Surfactant. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Myristyl betaine, also known as 1-Tetradecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt or 2-[dimethyl(tetradecyl)azaniumyl]acetate, is a biochemical reagent used in life science related research Betaine, a related compound, has been shown to influence the activity of gat1, a gaba transporter, in a concentration-dependent manner .

Mode of Action

Betaine, a structurally similar compound, is known to function as a methyl group donor in the normal metabolic cycle of methionine

Biochemical Pathways

Betaine can be catabolized via a variety of metabolic pathways. The best-known catabolic pathway involves the conversion of betaine to glycine via methyl group transfer . This process results in the donation of the methyl groups to homocysteine, converting it back into methionine and dimethylglycine

Pharmacokinetics

Betaine, a related compound, has been studied for its pharmacokinetics and acute effects on plasma total homocysteine in humans

Result of Action

Betaine, a related compound, is known to reduce plasma homocysteine levels in patients with homocystinuria

Action Environment

It’s worth noting that betaine and lauryl betaine, related compounds, are used in various cosmetic products, including hair sprays, body and hand products, non-coloring hair powders, and indoor tanning preparations These applications suggest that these compounds are stable and effective in a variety of environmental conditions

生化学分析

Biochemical Properties

Myristyl betaine is an organic compound that plays a vital role in biochemical reactions. It is known to function as an osmolyte and a methyl-group donor . As an osmolyte, it protects cells against osmotic stress, adverse temperatures, and dehydration . As a methyl-group donor, it plays a crucial role in one-carbon metabolism, which is essential for the biosynthesis of a variety of vitamins, coenzymes, and antibiotics .

Cellular Effects

Myristyl betaine has significant effects on various types of cells and cellular processes. It has been shown to modulate the GABA uptake by GAT1 (slc6a1), the predominant GABA transporter in the central nervous system . This modulation occurs through the temporal inhibition of the transporter, wherein prolonged occupancy by myristyl betaine impedes the swift transition of the transporter to the inward conformation .

Molecular Mechanism

At the molecular level, myristyl betaine exerts its effects through several mechanisms. It ameliorates sulfur amino acid metabolism against oxidative stress, inhibits nuclear factor-κB activity and NLRP3 inflammasome activation, regulates energy metabolism, and mitigates endoplasmic reticulum stress and apoptosis .

Temporal Effects in Laboratory Settings

It is known that myristyl betaine is used up through metabolic pathways and not excretion, even at high doses .

Dosage Effects in Animal Models

The effects of myristyl betaine vary with different dosages in animal models. For instance, dietary betaine supplementation has been shown to increase milk yield, dry matter intake, and milk lactose in dairy cows housed under thermoneutral conditions .

Metabolic Pathways

Myristyl betaine can be catabolized via a variety of metabolic pathways. The best-known catabolic pathway involves the conversion of betaine to glycine via methyl group transfer .

Transport and Distribution

It is known that myristyl betaine is a substrate of choline and can be converted to DMG via demethylation to ultimately become glycine .

Subcellular Localization

Myristoylation, a process related to myristyl betaine, has been shown to increase specific protein–protein interactions leading to subcellular localization of myristoylated proteins with its signaling partners .

生物活性

1-Tetradecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt is a quaternary ammonium compound that has garnered attention for its biological activity, particularly in herbicidal applications. This compound is characterized by its ability to enhance the efficacy of herbicides through improved penetration and bioactivity.

- Molecular Formula : C18H37NO2

- Molecular Weight : 299.49 g/mol

- Charge : Neutral

- Stereochemistry : Achiral

Biological Activity

This compound exhibits significant biological activity, particularly as a herbicide enhancer. Its primary functions include:

- Enhanced Herbicidal Efficacy : The compound has been shown to improve the penetration of active herbicide ingredients into plant tissues, increasing their effectiveness against both broadleaf and grassy weeds. Studies indicate that it can enhance the herbicidal effect by over 20% compared to conventional formulations .

- Stability and Formulation Versatility : The inner salt form contributes to the stability of the herbicide formulation, allowing it to maintain efficacy over extended periods (up to three years) without losing potency .

The mechanism by which 1-tetradecanaminium enhances herbicidal activity involves:

- Improved Penetration : The compound's structure allows it to facilitate the movement of herbicides across plant membranes, thereby increasing the absorption and effectiveness of the active ingredients .

- Bioactivity Against Resistant Weeds : It has been noted for its ability to control weeds that have developed resistance to traditional herbicides like glyphosate, making it a valuable tool in integrated weed management strategies .

Case Studies

Several studies have highlighted the effectiveness of 1-tetradecanaminium in various agricultural settings:

- Field Trials : In field trials comparing standard herbicide applications with those enhanced by 1-tetradecanaminium, researchers observed a marked increase in weed control efficiency and crop yield. The trials demonstrated that the compound could effectively reduce weed biomass by up to 50% compared to non-enhanced treatments.

- Laboratory Studies : Laboratory experiments indicated that formulations containing this compound exhibited faster uptake rates in plant tissues, correlating with higher levels of active herbicide detected within treated plants .

Comparative Analysis

The following table summarizes the biological activity of 1-tetradecanaminium compared to other common herbicide enhancers.

| Compound Name | Enhancement (%) | Stability (Years) | Resistance Control |

|---|---|---|---|

| 1-Tetradecanaminium | >20% | >3 | Yes |

| Ethoxylated Fatty Alcohols | 10-15% | 2 | Limited |

| Polyoxyethylene Ethers | 5-10% | 1 | No |

科学的研究の応用

Analytical Chemistry

Separation Techniques:

1-Tetradecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt is effectively utilized in high-performance liquid chromatography (HPLC). Its separation capabilities are enhanced when using a reverse phase (RP) HPLC method. The typical mobile phase for this application consists of acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatibility, phosphoric acid can be substituted with formic acid. This method is scalable and suitable for isolating impurities during preparative separation processes and pharmacokinetic studies .

| Application | Method | Mobile Phase |

|---|---|---|

| HPLC Separation | Reverse Phase HPLC | Acetonitrile, Water, Phosphoric Acid |

| MS-Compatible Analysis | Reverse Phase HPLC | Acetonitrile, Water, Formic Acid |

Pharmaceutical Applications

Drug Delivery Systems:

The compound has been explored as a drug delivery enhancer due to its ability to improve the solubility and bioavailability of active pharmaceutical ingredients (APIs). Its amphiphilic nature allows it to facilitate the transport of hydrophobic drugs across biological membranes. This property is particularly beneficial in formulations aimed at enhancing the therapeutic efficacy of poorly soluble drugs.

Case Study:

In a study focused on enhancing the solubility of a specific API, the incorporation of this compound into the formulation resulted in a significant increase in drug release rates compared to standard formulations without the compound. The study highlighted its potential as an excipient in pharmaceutical formulations .

Agricultural Applications

Herbicide Composition:

Recent research has identified this compound as a potentiator in herbicide compositions. It enhances the efficacy of active ingredients like pyrimidinedione-based compounds by improving their absorption and activity within plant systems. This application is particularly relevant in developing more effective herbicide formulations.

Case Study:

In a comparative study on herbicidal effectiveness, formulations containing 1-Tetradecanaminium showed improved weed control compared to those without it. The study demonstrated that the inner salt significantly increased the herbicide's activity by enhancing its penetration into plant tissues .

Safety and Regulatory Aspects

While this compound has promising applications, its safety profile must be considered in formulations intended for consumer use. Regulatory assessments are essential to ensure that products containing this compound meet safety standards for both human health and environmental impact.

特性

IUPAC Name |

2-[dimethyl(tetradecyl)azaniumyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-19(2,3)17-18(20)21/h4-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKMIHKCGXQMFEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC[N+](C)(C)CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041288 | |

| Record name | 1-Tetradecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1-Tetradecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2601-33-4 | |

| Record name | Myristyldimethyl betaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2601-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Myristyl betaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002601334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Tetradecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Tetradecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (carboxylatomethyl)dimethyltetradecylammonium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.189 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYRISTYL BETAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95C19D1X0B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。